2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
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Description
2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C24H19ClN4O2 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound 2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is part of a broader class of compounds that have been explored for their potential in various chemical syntheses and applications in medicinal chemistry. For instance, related compounds have been synthesized through reactions involving amino derivatives and diethyl malonic esters, leading to various malonyl derivatives. These compounds have shown potential in forming mesoionic compounds and other derivatives through dehydration and methyl derivative reactions, which are essential for developing psychotropic agents (Orzalesi et al., 1977).
Antimicrobial and Antifungal Activity
Some derivatives of the triazoloquinazoline family have been synthesized with potent antimicrobial and antifungal properties. These compounds were obtained through various chemical reactions, including condensation with chalcones and hydrazinyl benzenesulfonamide hydrochloride, leading to novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showcasing their potential in developing new antimicrobial agents (Hassan, 2013).
Green Chemistry and Sustainable Synthesis
The compound's derivatives also play a role in green chemistry, emphasizing environmentally friendly and sustainable chemical processes. For example, a synthesis approach for quinazoline-2,4(1H,3H)-dione derivatives, which are crucial intermediates in pharmaceuticals, has been developed using chemical fixation of CO2 to 2-aminobenzonitriles. This method represents a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, aligning with green chemistry principles by utilizing nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).
Antitumoral Properties
Moreover, certain benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives synthesized through three-component coupling have shown potent antitumoral properties. These findings indicate the compound's derivatives' potential utility in cancer research and therapy, further underscoring the importance of this class of compounds in scientific research (Wu et al., 2013).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-16-10-12-17(13-11-16)14-27-22(30)19-7-3-5-9-21(19)29-23(27)26-28(24(29)31)15-18-6-2-4-8-20(18)25/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDDYPWBPFZSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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